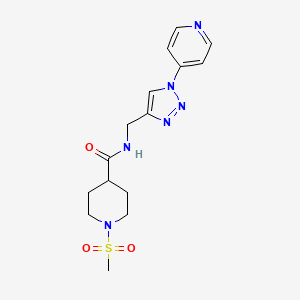
1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis of Novel Compounds
1-(Methylsulfonyl)piperidine is used as a starting material in the synthesis of various derivatives with potential biological properties. For instance, it is metalated and then treated with aliphatic aldehyde to produce β-sulfoalcohols, which are further oxidized to yield β-sulfoketones. These compounds are crucial intermediates in the synthesis of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide derivatives, which are of interest due to their biological properties (Kolosov et al., 2015).
Antibacterial and Surface Activity
Derivatives of 1,2,4-triazole synthesized from precursors, including sodium 1-(4-amino-5-mercapto-4 H-[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate, show significant antimicrobial activity and can be used as surface active agents. These findings indicate the compound's relevance in developing new antimicrobial agents with additional functional applications (El-Sayed, 2006).
Antifungal Activity
The novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings has been explored for antifungal activity. These synthesized compounds exhibit moderate to good antifungal activity, particularly against Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans. This highlights the compound's potential in antifungal drug development (Darandale et al., 2013).
Synthesis of Polymers
The compound has also been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, low moisture absorption, and excellent mechanical properties, making them suitable for various industrial applications (Liu et al., 2013).
Synthesis of Heterocyclic N,S-containing Heterocycles
It serves as a precursor in the synthesis of heterocyclic N,S-containing heterocycles, demonstrating the compound's versatility in organic synthesis and its potential in creating various biologically active molecules (Dotsenko et al., 2012).
Safety And Hazards
This involves detailing the compound’s safety profile and any hazards associated with its use, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions or applications for the compound.
Please consult with a qualified professional or refer to the relevant scientific literature for specific information on this compound. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
1-methylsulfonyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-25(23,24)20-8-4-12(5-9-20)15(22)17-10-13-11-21(19-18-13)14-2-6-16-7-3-14/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAMKQQRZKWQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)
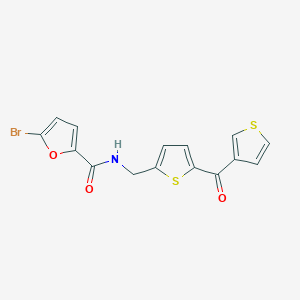
![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/no-structure.png)
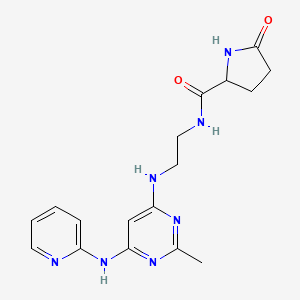
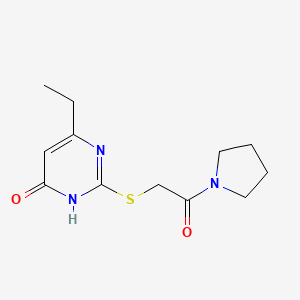
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697301.png)
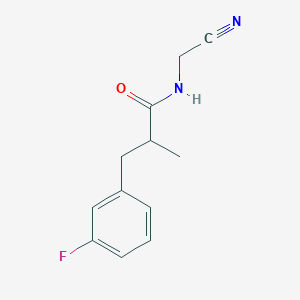
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)
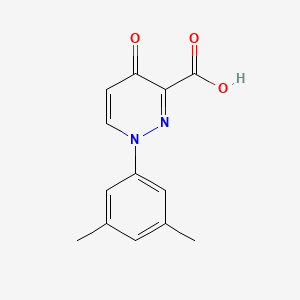
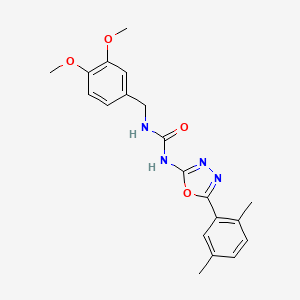
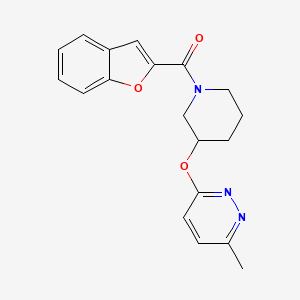
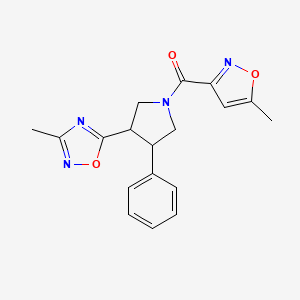
![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2697313.png)